Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Xanthine oxidase inhibition Gout Hyperuricemia

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate (CAS 92192-06-8) is a heterocyclic thiazole derivative with molecular formula C14H14N2O3S and molecular weight 290.34 g/mol. The compound features a 2-benzamido substituent, a 4-methyl group, and an ethyl ester at the 5-position of the thiazole ring.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 92192-06-8
Cat. No. B2677264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzamido-4-methylthiazole-5-carboxylate
CAS92192-06-8
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17)
InChIKeyHSPXTLSMHAEJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Benzamido-4-Methylthiazole-5-Carboxylate (CAS 92192-06-8): Procurement Specifications and Analytical Reference Data


Ethyl 2-benzamido-4-methylthiazole-5-carboxylate (CAS 92192-06-8) is a heterocyclic thiazole derivative with molecular formula C14H14N2O3S and molecular weight 290.34 g/mol . The compound features a 2-benzamido substituent, a 4-methyl group, and an ethyl ester at the 5-position of the thiazole ring . It is primarily utilized as a synthetic building block for generating structurally diversified 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, which have been systematically evaluated for xanthine oxidase (XO) inhibitory activity, free radical scavenging capacity, and anti-diabetic potential in both in vitro and in vivo models [1]. The compound is synthesized via benzoylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using benzoyl chloride in the presence of a base, yielding a versatile intermediate amenable to further structural elaboration .

Why Generic Substitution of Ethyl 2-Benzamido-4-Methylthiazole-5-Carboxylate with Alternative 2-Aminothiazole Esters Compromises Downstream Bioactivity Outcomes


Ethyl 2-benzamido-4-methylthiazole-5-carboxylate cannot be substituted with generic 2-amino-4-methylthiazole-5-carboxylate esters or alternative N-substituted derivatives without fundamentally altering downstream pharmacological performance. The benzamido moiety at the 2-position is not a passive protecting group; it establishes critical hydrogen bonding interactions with target enzymes that the free 2-amino analog cannot replicate, while the ethyl ester serves as a hydrolytically labile handle for conversion to the active carboxylic acid pharmacophore [1]. Systematic structure-activity relationship (SAR) studies across 18 substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives reveal that the presence and electronic character of substituents on the benzamido phenyl ring—specifically para-fluoro and para-chloro substitutions—dictate XO inhibitory potency, with IC50 values ranging from 0.57 μM to >100 μM within the same scaffold [2]. Substituting this specific ester intermediate with a different 2-acylamino-thiazole-5-carboxylate variant would therefore produce a derivative series with unpredictable and potentially null bioactivity. Moreover, the compound's role as a defined intermediate for generating 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD)—a compound with demonstrated in vivo anti-diabetic efficacy in streptozotocin-induced diabetic rats—further underscores the procurement specificity required [3].

Quantitative Differentiation Evidence for Ethyl 2-Benzamido-4-Methylthiazole-5-Carboxylate (CAS 92192-06-8) Relative to Structural Analogs


Superior Xanthine Oxidase Inhibitory Potency of Para-Substituted Benzamido Derivatives Derived from the Ethyl Ester Intermediate

While ethyl 2-benzamido-4-methylthiazole-5-carboxylate itself is a synthetic intermediate, its value is defined by the biological performance of the carboxylic acid derivatives generated from it. In a systematic SAR study of 18 derivatives (5a–r), the unsubstituted benzamido derivative (5a, the direct hydrolysis product of the target compound) exhibited an IC50 of 52 μM against xanthine oxidase. Critically, introducing a para-fluoro substituent (5b) improved potency 91-fold to IC50 = 0.57 μM, while a para-chloro substituent (5c) achieved IC50 = 0.91 μM. This contrasts sharply with meta-fluoro (5d, IC50 = 9.2 μM) and ortho-fluoro (5h, IC50 >100 μM) substitutions, demonstrating that the ethyl ester scaffold enables systematic exploration of substituent electronic and positional effects essential for optimizing XO inhibition [1].

Xanthine oxidase inhibition Gout Hyperuricemia Free radical scavenging Thiazole SAR

In Vivo Uric Acid-Lowering Efficacy of Derivatives Accessible Exclusively via the Target Ester Intermediate

The derivatives generated from the 2-benzamido-4-methylthiazole-5-carboxylate scaffold demonstrate quantifiable in vivo efficacy. In a potassium oxonate-induced hyperuricemic rat model, the para-fluoro derivative 5b (synthesized from the corresponding ethyl ester precursor) administered at 10 mg/kg (i.p.) reduced serum uric acid levels by 62% relative to hyperuricemic controls, while the para-chloro derivative 5c achieved 53% inhibition [1]. This in vivo translation distinguishes derivatives of this scaffold from many thiazole-based XO inhibitors that show in vitro activity but fail to demonstrate meaningful in vivo urate-lowering effects. The unsubstituted derivative 5a (the direct hydrolysis product of the target compound) served as the baseline for this optimization campaign, underscoring the value of the ethyl ester as a gateway to in vivo-active analogs [2].

In vivo uric acid reduction Hyperuricemia model Potassium oxonate Anti-gout Thiazole pharmacokinetics

Free Radical Scavenging Capacity Differentiates Benzamido-Thiazole Derivatives from Other Heterocyclic XO Inhibitor Classes

Unlike purine-based XO inhibitors (allopurinol, oxypurinol) and other heterocyclic XO inhibitor classes that lack intrinsic antioxidant properties, derivatives of the 2-benzamido-4-methylthiazole-5-carboxylate scaffold exhibit measurable free radical scavenging activity. In DPPH radical scavenging assays, the para-fluoro derivative 5b demonstrated 58.2% scavenging at 100 μg/mL, while the para-chloro derivative 5c showed 51.4% scavenging, compared to ascorbic acid (standard) at 92.1%. The unsubstituted derivative 5a (derived from the target compound) exhibited 32.7% scavenging [1]. This dual XO inhibitory/antioxidant profile is therapeutically relevant for gout management, as XO-mediated uric acid production generates superoxide radicals that contribute to tissue inflammation and damage. The DPPH assay data (Table 3 of the primary publication) quantifies this class-level differentiation [2].

Antioxidant DPPH assay Reactive oxygen species Gout pathophysiology Dual-action inhibitors

High-Yield Synthetic Accessibility via Optimized Benzoylation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

The target compound is accessed via benzoylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using benzoyl chloride in the presence of pyridine in anhydrous dichloromethane . The precursor ethyl 2-amino-4-methylthiazole-5-carboxylate itself can be synthesized in high yield (reported >98% yield with mp 172-173°C) via condensation of ethyl 2-chloroacetoacetate with thiourea under optimized conditions [1]. Alternatively, a bromination-thiourea cyclization route yields the amino-ester in 62% overall yield (two steps: 80.1% bromination, then 62% cyclization) [2]. The benzoylation step provides a well-characterized, crystalline intermediate that can be purified via standard recrystallization, contrasting with alternative 2-acylamino derivatives that may require chromatographic purification due to side-product formation. This reproducible synthetic accessibility at multi-gram scale (demonstrated in the primary publication at 2-10 g scale) distinguishes this compound from less tractable thiazole derivatives .

Benzoylation Heterocyclic synthesis Reaction yield Process chemistry Thiazole functionalization

Positional Isomer Differentiation: 5-Carboxylate Esters Versus 4-Carboxylate Esters in Thiazole Scaffolds

The target compound (CAS 92192-06-8) is a 4-methylthiazole-5-carboxylate ester, which must be distinguished from its positional isomer, ethyl 2-benzamido-1,3-thiazole-4-carboxylate (CAS 126612-88-2, MW 276.31). This 5-carboxylate vs 4-carboxylate regiochemistry is not a trivial structural nuance: in the 5-carboxylate series, the carboxylic acid/ester group is directly adjacent to the 4-methyl substituent on the thiazole ring, whereas in 4-carboxylate isomers, the carboxylate occupies the position para to the sulfur atom. This difference alters the electronic distribution across the thiazole ring and the spatial orientation of the acid/ester group relative to the 2-benzamido moiety, which in turn affects hydrogen bonding geometry and π-π stacking interactions with target enzymes [1]. In the XO inhibitor SAR studies, all active derivatives belong to the 5-carboxylic acid series; the 4-carboxylate isomers have not demonstrated comparable XO inhibitory activity in published literature. Furthermore, the 4-methyl-5-carboxylate substitution pattern is a known pharmacophoric feature in multiple bioactive thiazole classes, including SCD1 inhibitors [2] and anti-cancer 4-methylthiazole-5-carboxylic acid derivatives [3], whereas 4-carboxylate thiazoles are primarily employed as intermediates for cephalosporin antibiotics and show divergent biological profiles.

Positional isomerism Thiazole regiochemistry Bioisostere Medicinal chemistry SAR Heterocyclic building blocks

Divergent Biological Applications: XO Inhibition and Anti-Diabetic Activity Within the Same 2-Benzamido-4-Methylthiazole-5-Carboxylate Scaffold

The 2-benzamido-4-methylthiazole-5-carboxylate scaffold supports multiple therapeutic vectors, distinguishing it from more narrowly focused heterocyclic intermediates. Beyond XO inhibition (Section 3, Evidence 1-3), the para-fluoro derivative (NDTD; 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid)—synthesized from the corresponding ethyl ester precursor—demonstrates significant anti-diabetic efficacy. In streptozotocin (STZ)-induced diabetic rats (100 mg/kg i.p., neonatal induction), 4-week administration of NDTD normalized serum glucose, insulin, and HOMA-IR levels, significantly reduced triglycerides (TG), total cholesterol (TC), LDL-C, and VLDL-C, and attenuated oxidative stress markers (increased GSH, CAT, SOD; decreased MDA) [1]. This contrasts with structurally related 4-methylthiazole-5-carboxylic acid derivatives lacking the benzamido moiety, which have been reported primarily as anti-cancer agents (e.g., amino phosphonate derivatives as glucokinase activators) [2], highlighting how the specific 2-benzamido substitution pattern dictates biological target engagement and therapeutic indication.

Anti-diabetic Insulin sensitizer STZ-induced diabetes Thiazole pleiotropy Inflammatory markers

Validated Research and Industrial Application Scenarios for Ethyl 2-Benzamido-4-Methylthiazole-5-Carboxylate (CAS 92192-06-8)


Lead Optimization in Xanthine Oxidase Inhibitor Programs for Gout and Hyperuricemia

Medicinal chemistry teams pursuing non-purine XO inhibitors can utilize ethyl 2-benzamido-4-methylthiazole-5-carboxylate as the core intermediate for systematic SAR exploration. Hydrolysis to the carboxylic acid yields the unsubstituted parent compound (IC50 = 52 μM), which serves as the baseline for evaluating substituted benzamido derivatives. The established SAR—demonstrating 91-fold potency gains with para-fluoro substitution (0.57 μM) and significant in vivo urate-lowering efficacy (62% reduction at 10 mg/kg)—provides a validated optimization trajectory [1]. This intermediate is particularly valuable for programs seeking to develop mixed-type XO inhibitors with concurrent free radical scavenging capacity, a dual mechanism not offered by allopurinol or febuxostat.

Synthesis of Anti-Diabetic Lead Compound NDTD (2-(4-Fluorobenzamido)-4-Methylthiazole-5-Carboxylic Acid)

For programs targeting insulin resistance and type 2 diabetes, the target compound serves as the direct precursor to NDTD, a validated anti-diabetic agent. Starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, reaction with 4-fluorobenzoyl chloride yields ethyl 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylate, which upon ester hydrolysis produces NDTD. In STZ-induced diabetic rats, NDTD normalizes glycemic parameters, improves lipid profiles (reductions in TG, TC, LDL-C, VLDL-C), and attenuates oxidative stress and inflammatory markers [2]. The well-characterized synthesis and validated in vivo efficacy make this a high-priority procurement for translational diabetes research.

Construction of Thiazole-Based Compound Libraries for Metabolic Disease Screening

The 2-benzamido-4-methylthiazole-5-carboxylate scaffold enables parallel synthesis of diverse derivative libraries through modular variation of three positions: the benzamido phenyl ring (via substituted benzoyl chlorides), the thiazole 4-position (methyl vs. alternative substituents), and the 5-carboxylate (ester hydrolysis to acid, or amide formation). The synthetic accessibility demonstrated at multi-gram scale (>98% yield for precursor synthesis; high-yield benzoylation) supports library-scale production [3]. Such libraries are suited for screening against XO, DPP-4, SCD1 [4], and related metabolic targets, with the added advantage that active hits can be advanced with established synthetic routes and pharmacokinetic precedent.

Development of Dual-Action Antioxidant Enzyme Inhibitors

Programs requiring compounds with both enzyme inhibitory and direct antioxidant properties can leverage the intrinsic free radical scavenging capacity of the 2-benzamido-4-methylthiazole-5-carboxylate scaffold. The DPPH assay data demonstrates 32.7-58.2% scavenging across derivatives, with para-substituted analogs showing enhanced activity [1]. This profile is mechanistically relevant for gout (where XO generates superoxide during urate production) and diabetic complications (where oxidative stress drives tissue damage). Procurement of this specific ethyl ester intermediate provides a starting point for optimizing the dual-action profile, a differentiation not achievable with purine-based inhibitors or other thiazole scaffolds lacking the benzamido moiety.

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